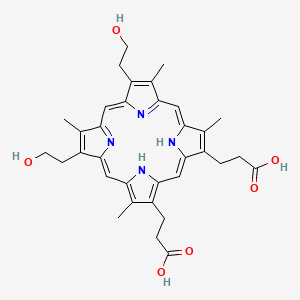
(R)-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a propanoic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Propanoic Acid Group: The propanoic acid group can be introduced through a series of reactions, including alkylation and subsequent oxidation.
Industrial Production Methods
Industrial production methods for ®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: This method allows for better control over reaction parameters and can lead to more efficient production.
Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrrolidine derivatives
科学的研究の応用
®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- **®-4,4-Difluoropyrrolidin-2-yl)methanol
- **®-4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Uniqueness
®-3-(4,4-Difluoropyrrolidin-2-yl)propanoic acid is unique due to the presence of both fluorine atoms and the propanoic acid group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H11F2NO2 |
|---|---|
分子量 |
179.16 g/mol |
IUPAC名 |
3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)3-5(10-4-7)1-2-6(11)12/h5,10H,1-4H2,(H,11,12)/t5-/m1/s1 |
InChIキー |
ZQPVXXUOCLWIJM-RXMQYKEDSA-N |
異性体SMILES |
C1[C@H](NCC1(F)F)CCC(=O)O |
正規SMILES |
C1C(NCC1(F)F)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


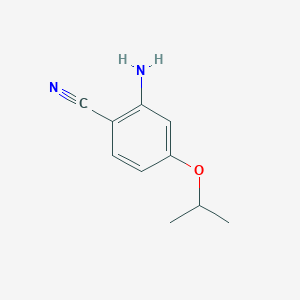


![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)


![4-Amino-3-[(2-methylpropyl)amino]benzoic acid](/img/structure/B13072362.png)
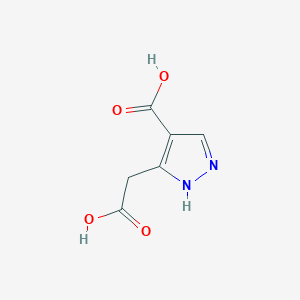
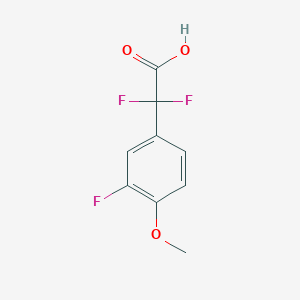
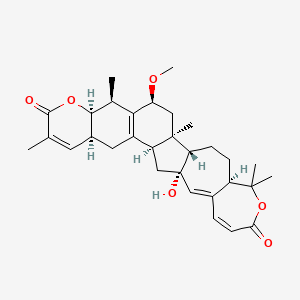
![2-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13072377.png)
